1-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]piperidine-4-carboxylic acid
Overview
Description
1-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]piperidine-4-carboxylic acid is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This particular compound features a chromen-2-one core structure, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of 7-hydroxy-4-methylcoumarin with propargyl bromide in the presence of anhydrous potassium carbonate and dry acetone . This intermediate is then reacted with piperidine-4-carboxylic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yielding catalysts, and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
1-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anticoagulant and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 1-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The chromen-2-one core structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in the coagulation cascade, leading to anticoagulant effects . Additionally, its interaction with cellular pathways can result in anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound, known for its antimicrobial properties.
Warfarin: A well-known anticoagulant that shares the coumarin core structure.
Dicoumarol: Another anticoagulant with a similar structure and mechanism of action.
Uniqueness
1-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]piperidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of a chromen-2-one core with a piperidine-4-carboxylic acid moiety allows for versatile interactions with various biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-[3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanoyl]piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-12-15-4-3-14(26-2)11-17(15)27-20(25)16(12)5-6-18(22)21-9-7-13(8-10-21)19(23)24/h3-4,11,13H,5-10H2,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOJKSIWLCHBLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)N3CCC(CC3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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